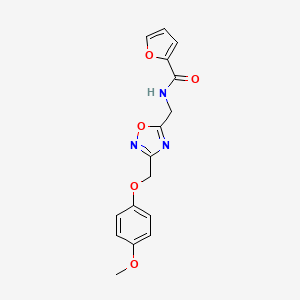

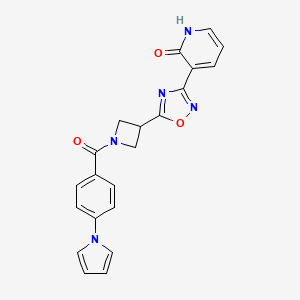

![molecular formula C26H22FNO4 B3010617 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866339-77-7](/img/structure/B3010617.png)

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one" is a quinoline derivative, which is a class of compounds known for their diverse pharmacological activities. Quinoline derivatives have been extensively studied due to their potential as therapeutic agents, including their use as analgesic, anti-inflammatory, antibacterial, and kinase inhibitors .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the reaction of various aromatic amines with different ketones or aldehydes. For instance, the synthesis of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones was achieved by reacting the amino group of a hydrazino-quinazolinone with various alkyl and aryl ketones . Similarly, the synthesis of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was performed using the S-arylation method, which is noted for its simplicity and high conversion rates . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by X-ray crystallography, which provides detailed information about the crystal system, space group, unit cell parameters, and volume. For example, the crystal structure of a 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was solved and refined, with the non-hydrogen atoms being refined anisotropically . This level of structural detail is crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including S-arylation, Michael addition, and coupling reactions. The Michael addition reaction has been used to generate fluorine-substituted quinazolin-2-amine derivatives, which resulted in the formation of isomers with chiral carbon atoms . These reactions are important for modifying the structure of quinoline derivatives to enhance their biological activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and fluorescence, are significant for their practical applications. For instance, the fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range and is highly stable against light and heat . The solubility of certain fluorine-substituted quinazolin-2-amine derivatives was improved significantly, exceeding 50 mg/ml in water or PBS buffer . These properties are essential for the use of quinoline derivatives in biological assays and as fluorescent labeling reagents.

Applications De Recherche Scientifique

Urinary Metabolite Identification

The compound has been investigated in the context of identifying urinary metabolites of related substances. For example, research on DX-8951, a camptothecin analog, involved the isolation, purification, and structural confirmation of its urinary metabolites in rats and humans. This study provides a methodological framework that could potentially be applied to similar compounds like 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one for metabolite identification and analysis (Atsumi et al., 2001).

Receptor Antagonism and Learning

Research on receptor antagonists related to the quinoline structure has shown significant insights into the effects of such compounds on learning processes. For instance, studies on mGlu1 and mGlu5 receptor antagonists have revealed their impact on aversive learning and memory processes, indicating potential applications of related compounds in neuropsychopharmacology (Gravius et al., 2005).

Pain Management and Pharmacokinetics

Investigations into compounds structurally related to 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one have also focused on pain management and pharmacokinetic properties. For example, studies on fluproquazone, a quinazolinone derivative, have examined its efficacy in relieving pain from strains and sprains, showcasing the therapeutic potential of such compounds in pain management (Jaegemann et al., 1981). Similarly, research on fluoroquinolones has explored their phototoxicity and pharmacokinetic properties, which are crucial considerations for drug development and therapeutic applications (Man et al., 1999).

TRPM8 Channel Inhibition and Pain Reduction

The inhibition of TRPM8 channels, which are associated with cold sensitivity and pain, has been studied for its potential in reducing pain. A compound related to quinolin-4-one demonstrated significant pain inhibition in the cold pressor test in humans, suggesting that related compounds might have similar therapeutic effects in acute cold pain signaling (Winchester et al., 2014).

Immunomodulation in Cancer Therapy

Quinoline derivatives have been explored for their immunomodulatory properties in cancer therapy. For example, imiquimod, a quinoline derivative, has shown promise in inducing interferon-alpha and demonstrating immunological activity in cancer patients, suggesting the potential of related compounds in immunotherapy and as interferon inducers (Witt et al., 1993).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4/c1-3-32-21-11-6-18(7-12-21)25(29)23-16-28(15-17-4-9-20(31-2)10-5-17)24-13-8-19(27)14-22(24)26(23)30/h4-14,16H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGUSGHFFRXVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

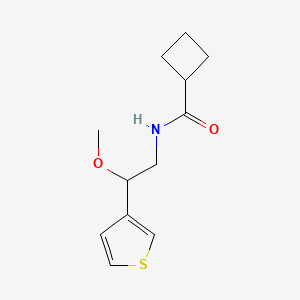

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)

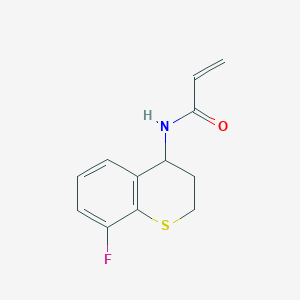

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)

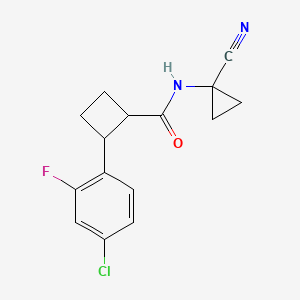

![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)

![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)